molecular formula C22H16F3N3O4 B2884543 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1351663-54-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Numéro de catalogue: B2884543
Numéro CAS: 1351663-54-1
Poids moléculaire: 443.382
Clé InChI: AZUBATXSNFYWKA-FNORWQNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxole (piperonyl) group: Known for enhancing bioavailability and metabolic stability due to its electron-rich aromatic system .
  • A 1,2,4-oxadiazole ring: A heterocyclic moiety contributing to hydrogen bonding and π-π stacking interactions, often improving target affinity .
  • A trifluoromethylphenyl group: The electron-withdrawing CF₃ group improves lipophilicity and resistance to oxidative metabolism .
  • (E)-configured α,β-unsaturated ketone: Critical for bioactivity, as the planar structure enables Michael addition reactions with biological nucleophiles .

Synthetic routes likely involve Claisen-Schmidt condensation for chalcone formation, followed by oxadiazole cyclization and azetidine functionalization . Spectral characterization (e.g., NMR, IR) would confirm the E-configuration and regiochemistry .

Propriétés

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4/c23-22(24,25)16-3-1-2-14(9-16)20-26-21(32-27-20)15-10-28(11-15)19(29)7-5-13-4-6-17-18(8-13)31-12-30-17/h1-9,15H,10-12H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUBATXSNFYWKA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A trifluoromethyl group.
  • An oxadiazole ring.
  • An azetidine fragment.

This structural diversity contributes to its potential pharmacological properties.

Antiproliferative Effects

Recent studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • In vitro studies demonstrated an IC50 value of approximately 0.26 μM against estrogen receptor-positive breast cancer cells (MCF-7) after 72 hours of treatment. This suggests that the compound may effectively inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .

The biological activity of this compound appears to be mediated through the following mechanisms:

  • Inhibition of Aromatase and Aldosterone Synthase : The compound has been identified as a dual inhibitor with IC50 values indicating potent activity against these enzymes, which are critical in steroidogenesis and cancer biology .
  • Modulation of the PI3K/Akt/mTOR Pathway : The compound significantly inhibits mTOR phosphorylation, which is crucial for cell growth and survival in cancer cells .

Study on Breast Cancer Cell Lines

A study conducted on various breast cancer cell lines highlighted the efficacy of the compound in inducing apoptosis and inhibiting cell proliferation. The results indicated:

  • Significant reduction in cell viability at low concentrations.
  • Enhanced apoptosis markers were observed in treated cells, suggesting a pro-apoptotic effect .

In Vivo Studies

While most findings are based on in vitro assays, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of the compound. Future research should focus on animal models to assess efficacy and safety profiles.

Data Tables

Biological ActivityCell LineIC50 (μM)Mechanism of Action
AntiproliferativeMCF-7 (ER+)0.26Aromatase inhibition
Apoptosis InductionMCF-7-Modulation of PI3K/Akt/mTOR pathway

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may confer superior metabolic stability compared to chlorophenyl analogues (compounds 13–14) .
  • Rigidity vs.
  • Heterocyclic Diversity : The 1,2,4-oxadiazole moiety differentiates the target compound from pyrazolo[3,4-b]pyridine derivatives, possibly altering binding kinetics .

Heterocyclic Analogues with Trifluoromethyl Groups

Table 2: Comparison of Trifluoromethyl-Containing Compounds

Compound Name Core Structure Target/Activity Reference
Target Compound 1,2,4-oxadiazole, azetidine Hypothesized protease inhibition
Razaxaban (DPC 906) Pyrazole, aminobenzisoxazole Factor Xa inhibitor (anticoagulant)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole, triazole Anticancer (docking studies)

Key Observations :

  • Triazole/Thiazole Hybrids : Compound 9c demonstrates the importance of nitrogen-rich heterocycles for cytotoxicity, a feature shared with the target compound’s oxadiazole .

Key Observations :

  • Spectral Overlaps : All compounds share reliance on NMR for confirming E-configuration and regiochemistry, though single-crystal XRD (e.g., razaxaban) provides higher certainty .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.